

Application Notes and Protocols for Xenon-135 in Nuclear Test Monitoring

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xenon-135
Cat. No.: B1198187

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xenon-135 (^{135}Xe), a radioactive isotope of xenon, is a critical fission product that serves as a powerful indicator for monitoring clandestine nuclear explosions.[1][2] Its unique nuclear and physical properties, including a significant fission yield, a relatively short half-life of 9.14 hours, and its existence as a noble gas, make it a key analyte in the global effort to verify compliance with the Comprehensive Nuclear-Test-Ban Treaty (CTBT).[1][3] As a noble gas, xenon is chemically inert and readily escapes from underground test sites, allowing for atmospheric detection at great distances.[4][5] This document provides detailed application notes and protocols for the detection and analysis of ^{135}Xe in the context of nuclear test monitoring.

The International Monitoring System (IMS), established under the CTBT, utilizes a network of radionuclide monitoring stations, many of which are equipped to detect radioxenon isotopes, including ^{135}Xe , $^{131\text{m}}\text{Xe}$, $^{133\text{m}}\text{Xe}$, and ^{133}Xe .[5][6] The detection of these isotopes, and particularly the ratios between them, can provide crucial evidence to distinguish a nuclear explosion from background sources such as nuclear power plants and medical isotope production facilities.[7][8]

Principles of Xenon-135 Production and Detection

^{135}Xe is produced in nuclear fission events, primarily through the beta decay of Iodine-135 (^{135}I), which has a half-life of 6.58 hours.[1][9] The fission yield of ^{135}Xe is approximately 6.6%

from the fission of Uranium-235.[\[1\]](#)[\[10\]](#)

The primary method for detecting the low concentrations of atmospheric ^{135}Xe is through beta-gamma coincidence spectroscopy.[\[6\]](#)[\[11\]](#) This technique provides high sensitivity and selectivity by detecting the simultaneous emission of a beta particle (electron) and a gamma ray from the decay of a ^{135}Xe atom. This coincidence counting significantly reduces background interference, allowing for the measurement of minute quantities of the isotope.[\[11\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the monitoring of **Xenon-135**.

Table 1: Nuclear Properties of Key Xenon Isotopes

Isotope	Half-life	Primary Decay Emissions	Fission Yield (U-235 thermal)
^{135}Xe	9.14 hours	β^- (910 keV), γ (250 keV)	~6.6%
^{133}Xe	5.25 days	β^- (346 keV), γ (81 keV)	~6.7%
$^{131\text{m}}\text{Xe}$	11.93 days	Isomeric Transition, γ (164 keV)	~0.04%
$^{133\text{m}}\text{Xe}$	2.19 days	Isomeric Transition, γ (233 keV)	~0.2%

Table 2: Typical Atmospheric Concentrations and Detection Limits

Parameter	Value	Reference
Typical Background ^{133}Xe Concentration	0.1 - 120 mBq/m ³	[5][12]
Occasional Background ^{135}Xe Concentration	< 1 to a few mBq/m ³	[5][12]
Minimum Detectable Concentration (MDC) for ^{135}Xe (CZT-based system)	1.47 ± 0.05 mBq/m ³	[11]
Minimum Detectable Concentration (MDC) for ^{135}Xe (ARSA system)	~0.3 mBq/m ³ (for an 8-hour collection)	[13]

Experimental Protocols

The following protocols outline the key steps for the collection and analysis of atmospheric **Xenon-135**. These are generalized protocols based on systems like the Automated Radioxenon Sampler-Analyzer (ARSA) and Xenon International.[14][15]

Protocol 1: Automated Air Sample Collection and Xenon Extraction

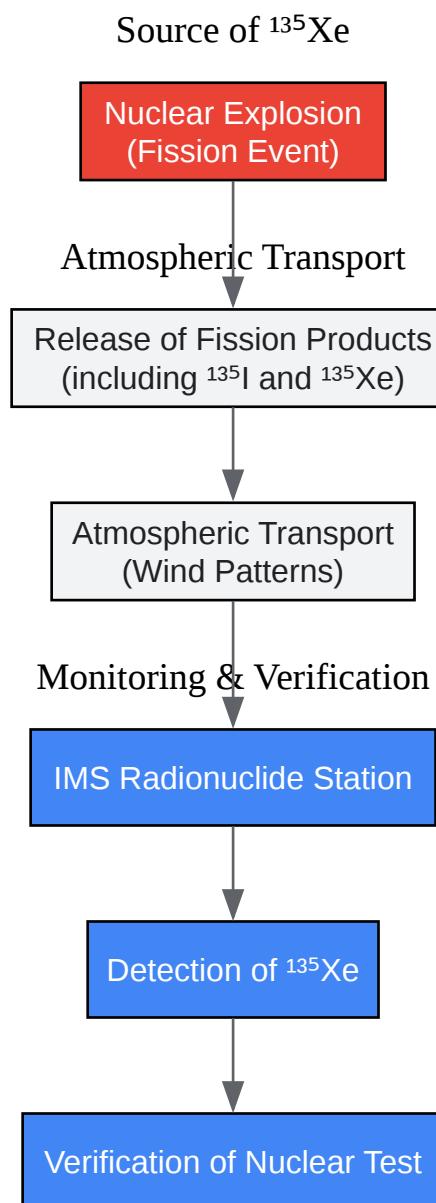
- Air Intake and Compression:
 - Ambient air is drawn into the system through a filtered intake port.
 - A compressor pressurizes the air to facilitate subsequent processing steps.
- Air Drying:
 - The compressed air is passed through a series of driers (e.g., membrane or desiccant driers) to remove water vapor, which can interfere with the xenon collection process.
- Xenon Collection and Concentration:

- The dried air is cooled to cryogenic temperatures (typically using a cryocooler) to allow for the selective trapping of xenon on an adsorbent material (e.g., activated charcoal).
- A large volume of air is processed over a defined collection period (e.g., 8-12 hours) to accumulate a sufficient amount of xenon for analysis.
- Xenon Purification:
 - The trapped gas mixture is warmed, and the xenon is desorbed from the trap.
 - The gas is then passed through a series of purification stages, including a catalytic converter to remove oxygen and other reactive gases, and additional cold traps to separate xenon from other noble gases like argon and krypton.
- Xenon Quantification:
 - The volume of the purified xenon sample is measured, typically using a thermal conductivity detector. This measurement is crucial for calculating the atmospheric concentration of the radioxenon isotopes.

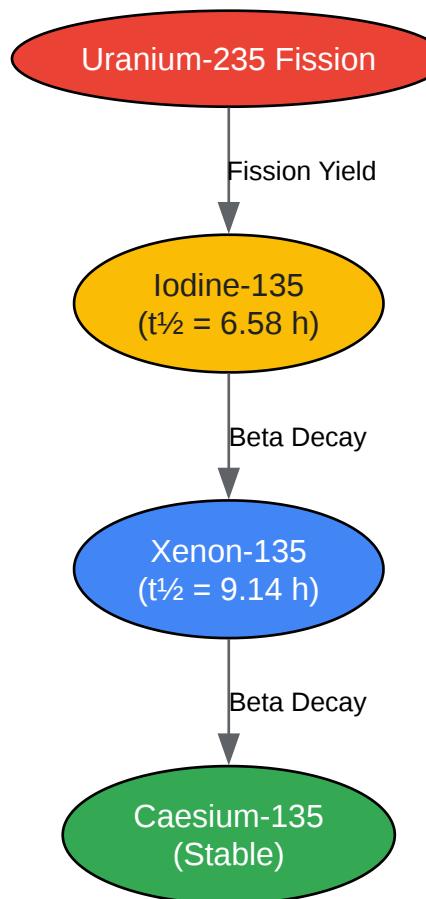
Protocol 2: Beta-Gamma Coincidence Detection of Xenon-135

- Sample Transfer:
 - The purified xenon gas sample is transferred into a detection cell located within the beta-gamma coincidence detector.
- Detector Configuration:
 - The detector system typically consists of a plastic scintillator cell for beta detection, surrounded by a sodium iodide (NaI(Tl)) or high-purity germanium (HPGe) crystal for gamma detection.^[5]
 - The beta detector is designed to be in direct contact with the xenon gas to maximize detection efficiency.
- Data Acquisition:

- The system is set to acquire data in coincidence mode. This means that an event is only registered if a signal is detected in both the beta and gamma detectors within a very short time window (nanoseconds).
- The energy of both the beta particle and the gamma ray for each coincidence event is recorded.
- Spectral Analysis:
 - A two-dimensional spectrum of beta energy versus gamma energy is generated.
 - The characteristic decay of ^{135}Xe produces a distinct region of interest in this spectrum, corresponding to its 250 keV gamma-ray and associated beta spectrum.[5]
 - The number of counts within this region of interest, corrected for background, detection efficiency, and the volume of the original air sample, is used to calculate the atmospheric activity concentration of ^{135}Xe .


Visualizations

The following diagrams illustrate the key processes involved in **Xenon-135** monitoring.



[Click to download full resolution via product page](#)

Caption: Automated workflow for **Xenon-135** monitoring.

[Click to download full resolution via product page](#)

Caption: Logical flow from nuclear event to verification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Xenon-135 - Wikipedia [en.wikipedia.org]
- 2. Xenon-135 Reactor Poisoning [large.stanford.edu]
- 3. How Do You Know When a Nuclear Weapon Test Has Happened? - The Wire [m.thewire.in]
- 4. dnng.ingen.umich.edu [dnng.ingen.umich.edu]
- 5. researchgate.net [researchgate.net]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. acdis.illinois.edu [acdis.illinois.edu]
- 8. wosmip.org [wosmip.org]
- 9. nuclear-power.com [nuclear-power.com]
- 10. canteach.candu.org [canteach.candu.org]
- 11. ¹³⁵Xe measurements with a two-element CZT-based radioxenon detector for nuclear explosion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection and analysis of xenon isotopes for the comprehensive nuclear-test-ban treaty international monitoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnnl.gov [pnnl.gov]
- 14. Xenon International [tbe.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Xenon-135 in Nuclear Test Monitoring]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1198187#applications-of-xenon-135-in-nuclear-test-monitoring>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com